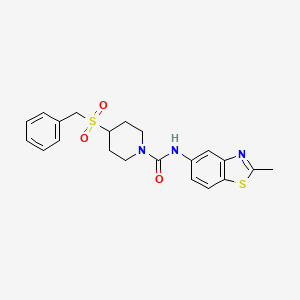![molecular formula C19H21N3O4 B6426143 4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile CAS No. 2034390-43-5](/img/structure/B6426143.png)
4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile is a complex organic compound that features a benzonitrile group attached to a piperidine ring, which is further connected to a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, followed by the introduction of the morpholine moiety, and finally the attachment of the benzonitrile group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a component in drug development.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl}benzonitrile include other piperidine and morpholine derivatives, as well as benzonitrile-containing compounds. Examples include:
- 4-(3,5-dioxomorpholin-4-yl)piperidine
- Benzonitrile derivatives with various substituents
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[3-[4-(3,5-dioxomorpholin-4-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c20-11-15-3-1-14(2-4-15)5-6-17(23)21-9-7-16(8-10-21)22-18(24)12-26-13-19(22)25/h1-4,16H,5-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRIHUSUSBIRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6426065.png)

![3,4,5-trimethoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6426083.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6426084.png)
![(oxan-2-yl)methyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B6426093.png)
![2-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B6426099.png)
![4-(thiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,3-thiazole-2-carboxamide](/img/structure/B6426110.png)
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6426116.png)
![4-methyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B6426131.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B6426146.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6426152.png)
![2-(4-fluorophenoxy)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6426156.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B6426164.png)
![1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6426171.png)
